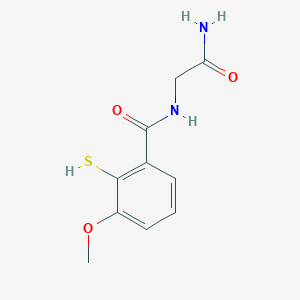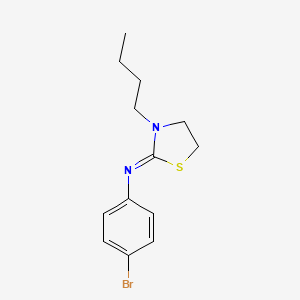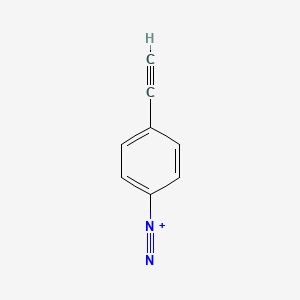![molecular formula C13H17NO4 B14216438 N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine CAS No. 823792-31-0](/img/structure/B14216438.png)
N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxylamine group attached to a phenyl ring substituted with methoxy and prop-2-en-1-yloxy groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxy-4-hydroxybenzaldehyde and prop-2-en-1-ol.
Formation of Intermediate: The hydroxyl group of 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with prop-2-en-1-ol under acidic conditions to form 3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the hydroxylamine group to an amine.
Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, its structural features allow it to participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)amine
- N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydrazine
- N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
823792-31-0 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-[1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO4/c1-5-6-18-13-11(16-3)7-10(9(2)14-15)8-12(13)17-4/h5,7-8,15H,1,6H2,2-4H3 |
InChI-Schlüssel |
JGFVZJVFYMVBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)

![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)

